molecular formula C18H15NO3S B11698284 (5Z)-5-benzylidene-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione

(5Z)-5-benzylidene-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B11698284
M. Wt: 325.4 g/mol
InChI Key: RSCQQESBBZNHOH-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-benzylidene-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a benzylidene and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-benzylidene-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-benzylidene-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated benzylidene moiety.

    Substitution: Substituted derivatives with nucleophiles replacing hydrogen atoms on the benzylidene ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of (5Z)-5-benzylidene-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of its anti-inflammatory properties, the compound may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(2-ethoxybenzylidene)-2-(4-ethoxyphenyl)-1,3-thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-2-(4-ethoxyphenyl)-5-(2-methoxybenzylidene)-1,3-thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

(5Z)-5-benzylidene-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione stands out due to its specific structural features, such as the presence of both benzylidene and ethoxyphenyl groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H15NO3S

Molecular Weight

325.4 g/mol

IUPAC Name

(5Z)-5-benzylidene-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H15NO3S/c1-2-22-15-10-8-14(9-11-15)19-17(20)16(23-18(19)21)12-13-6-4-3-5-7-13/h3-12H,2H2,1H3/b16-12-

InChI Key

RSCQQESBBZNHOH-VBKFSLOCSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=O

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)SC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.